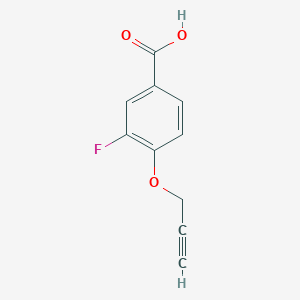

3-fluoro-4-prop-2-ynoxybenzoic acid

Description

3-fluoro-4-prop-2-ynoxybenzoic acid is an organic compound with the molecular formula C10H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-propynyloxy group and the hydrogen atom at the meta position is replaced by a fluorine atom

Properties

IUPAC Name |

3-fluoro-4-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h1,3-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFLRTCZRHQCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-prop-2-ynoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzoic acid.

Formation of 2-Propynyloxy Group: The 2-propynyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 3-fluorobenzoic acid with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-fluoro-4-prop-2-ynoxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-prop-2-ynoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-fluoro-4-prop-2-ynoxybenzoic acid is in the development of pharmaceutical agents. Its structure allows it to serve as a building block for creating bioactive molecules, particularly those targeting neurological disorders.

Case Study: Alzheimer's Disease Treatment

Research indicates that derivatives of 3-fluoro-4-prop-2-ynoxybenzoic acid can be utilized in the synthesis of compounds aimed at treating Alzheimer's disease. For instance, modifications to this compound have led to the development of analogs that exhibit inhibitory activity against acetylcholinesterase, an enzyme implicated in cognitive decline associated with Alzheimer's disease. These findings highlight the potential of this compound in drug discovery and development processes .

Agrochemicals

3-Fluoro-4-prop-2-ynoxybenzoic acid also finds applications in the agrochemical industry. Its ability to modify plant growth responses makes it a candidate for herbicide development.

Case Study: Herbicide Efficacy

Studies have shown that derivatives of this compound can selectively inhibit specific enzymes involved in plant metabolism, leading to effective weed control without harming desirable crops. This selectivity is crucial for developing sustainable agricultural practices .

Material Science

In material science, 3-fluoro-4-prop-2-ynoxybenzoic acid is explored for its potential in synthesizing advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Research has demonstrated that polymers containing this fluorinated compound exhibit improved performance characteristics compared to their non-fluorinated counterparts .

Data Summary

Mechanism of Action

The mechanism of action of 3-fluoro-4-prop-2-ynoxybenzoic acid involves its interaction with specific molecular targets. The 2-propynyloxy group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(2-Propynyloxy)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

3-Fluorobenzoic acid: Lacks the 2-propynyloxy group, resulting in different chemical properties.

4-(2-Propynyloxy)-benzoic acid: Similar structure but without the fluorine atom.

Uniqueness

3-fluoro-4-prop-2-ynoxybenzoic acid is unique due to the presence of both the 2-propynyloxy group and the fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions.

Biological Activity

3-Fluoro-4-prop-2-ynoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

3-Fluoro-4-prop-2-ynoxybenzoic acid features a fluorine atom at the 3-position and a prop-2-ynoxy group at the 4-position of the benzoic acid moiety. This unique structure may contribute to its biological activity by influencing interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research on related compounds demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF12A cells. The IC50 values for these compounds ranged from low micromolar concentrations, suggesting potential therapeutic applications in cancer treatment .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Fluoro-4-prop-2-ynoxybenzoic acid | HeLa | TBD |

| Compound 1 | HCC70 | 6.57 |

| Compound 2 | MCF12A | 9.41 |

2. Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are crucial enzymes in neurotransmission. Studies on derivatives of benzoic acids have shown that certain compounds can effectively inhibit acetylcholinesterase and butyrylcholinesterase, which are important for treating neurodegenerative diseases like Alzheimer's .

Table 2: Cholinesterase Inhibition Potency

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| 3-Fluoro-4-prop-2-ynoxybenzoic acid | Acetylcholinesterase | TBD |

| Compound A | Butyrylcholinesterase | TBD |

Mechanistic Insights

The mechanism by which 3-fluoro-4-prop-2-ynoxybenzoic acid exerts its biological effects remains under investigation. Preliminary molecular modeling studies suggest that the compound may interact with key active sites in target proteins, potentially altering their function through conformational changes .

Case Studies and Research Findings

Several case studies highlight the efficacy of structurally related compounds in various biological assays:

- Antitumor Activity : A study demonstrated that compounds similar to 3-fluoro-4-prop-2-ynoxybenzoic acid exhibited significant cytotoxicity against tumor cells while sparing non-tumorigenic cells, indicating selectivity that is desirable in cancer therapeutics .

- Neuroprotective Effects : Research into cholinesterase inhibitors has shown that certain derivatives can improve cognitive function in animal models, suggesting potential applications for treating cognitive decline associated with aging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.